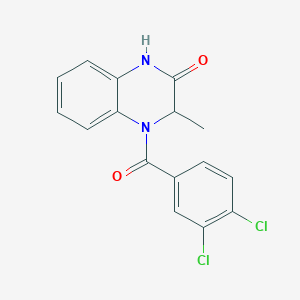

4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Description

Properties

IUPAC Name |

4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIKDAXPTNZQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324203 | |

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009335-95-8 | |

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-phenylenediamine with a suitable dicarboxylic acid or its derivatives. The dichlorobenzoyl group is then introduced through a subsequent acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoxaline core can be oxidized to form quinoxalinedione derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinoxalinedione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with quinoxaline cores. Biology: It serves as a potential inhibitor for various biological targets, including enzymes and receptors. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects involves interaction with specific molecular targets. The dichlorobenzoyl group can bind to enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₁₇H₁₃Cl₂N₂O₂.

Key Observations :

- Halogenation: The presence of chlorine or fluorine atoms at aromatic positions (e.g., 3,4-dichlorobenzoyl vs. For instance, dichlorinated derivatives may exhibit stronger electrophilic character, enhancing covalent interactions with biological targets .

- Aromatic vs. Aliphatic Substituents : Compounds like cilostazol with aliphatic chains (e.g., tetrazole-butoxy) demonstrate distinct pharmacokinetic profiles (e.g., prolonged half-life) compared to aromatic-substituted derivatives .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorinated derivatives (e.g., 2,6-difluorobenzoyl) may resist oxidative metabolism, extending half-life .

Biological Activity

4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a compound of interest due to its diverse biological activities. This article explores its biological properties, including its anticancer, antibacterial, and inhibitory effects on specific enzymes. The molecular structure of this compound is represented by the formula , with a molecular weight of approximately 335.18 g/mol.

- Molecular Formula :

- Molecular Weight : 335.18468 g/mol

- CAS Number : Not specified in the sources but can be referenced for regulatory purposes.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focused on the synthesis and evaluation of quinoxalinone derivatives found that certain compounds displayed promising activity against colorectal cancer cells (HCT-116 and LoVo) through mechanisms such as COX-2 inhibition and modulation of the Warburg effect .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 10.46 ± 0.82 |

| Other Quinazolinones | HCT-116 | Varies |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. In this context, lower IC50 values suggest higher potency.

Antibacterial Activity

Quinoxaline derivatives have also been reported to possess antibacterial properties. The antibacterial efficacy of this compound was evaluated against several bacterial strains. Although specific quantitative results were not detailed in the available literature, quinoxaline compounds generally show activity against gram-positive and gram-negative bacteria .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. In vitro studies indicated that certain derivatives exhibited moderate to high inhibition efficiencies against COX-2 at varying concentrations. For example:

Table 2: COX-2 Inhibition Efficiency

| Compound | Concentration (µg/mL) | Inhibition Efficiency (%) |

|---|---|---|

| Compound A | 100 | 57.85 |

| Compound B | 200 | 100.00 |

These findings suggest that structural modifications in the quinoxaline framework can significantly influence biological activity, particularly enzyme inhibition .

Case Studies

A notable study explored the structure–activity relationship (SAR) of various quinoxalinone derivatives, including this compound. The research highlighted how different substituents on the quinoxaline ring affected both cytotoxicity and enzyme inhibition profiles .

In a comparative analysis of different compounds within this class, it was observed that modifications leading to enhanced lipophilicity often correlated with increased biological activity.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone?

- Methodological Answer : The compound can be synthesized via a two-step condensation and acylation process. First, condense o-phenylenediamine with glyoxilic acid in refluxing n-butanol (5 hours) to form the quinoxalinone core. Introduce the 3,4-dichlorobenzoyl group via Friedel-Crafts acylation using 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purify the product via recrystallization from a DMF-ethanol (3:7 v/v) mixture to achieve >75% yield. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-acylated derivatives .

Q. Which spectroscopic techniques are critical for characterizing quinoxalinone derivatives?

- Methodological Answer : Use ¹H NMR to confirm proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.2–8.5 ppm). IR spectroscopy identifies key functional groups: carbonyl stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Melting point analysis (e.g., 224–237°C) and HPLC (C18 column, acetonitrile-water mobile phase) validate purity. Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., irritant, toxic if ingested). Use fume hoods during synthesis, wear nitrile gloves, and avoid inhalation of fine particles. Store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Acute toxicity studies in rats (LD₅₀ > 500 mg/kg) suggest moderate risk, requiring institutional biosafety committee approval for in vivo work .

Advanced Research Questions

Q. How can DFT calculations guide the optimization of quinoxalinone derivatives?

- Methodological Answer : Perform B3LYP/6-31G * calculations to model electronic properties. Analyze HOMO-LUMO gaps to predict charge transfer behavior; a smaller gap (<4 eV) correlates with enhanced bioactivity. Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for targeted substitutions (e.g., introducing nitro groups at C6 improves receptor binding). Validate predictions with experimental UV-Vis spectra and cyclic voltammetry .

Q. What experimental design principles apply to in vivo neuropharmacological studies of this compound?

- Methodological Answer : Use Wistar rats (n=5/group) housed under standardized conditions (12-hour light cycle, 22°C). Administer the compound intraperitoneally (30 mg/kg) daily for 14 days. Include controls (vehicle) and positive standards (e.g., diazepam for anxiolysis). Assess anxiety-like behavior via the Elevated Plus Maze (EPM) and depressive-like responses via the Forced Swim Test (FST). Normalize data to locomotor activity (Open Field Test) to exclude confounding motor effects. Sacrifice animals post-study for histopathological analysis .

Q. How should researchers resolve contradictions in reported biological activities of quinoxalinone analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents. For example, electron-withdrawing groups (e.g., -NO₂ at C6) enhance anxiolytic effects due to increased AMPA receptor antagonism, while bulky groups reduce blood-brain barrier penetration. Use orthogonal assays (e.g., receptor binding vs. functional calcium flux) to validate mechanisms. Address interspecies variability by testing in multiple models (e.g., zebrafish for rapid screening) .

Q. What strategies improve yield in large-scale synthesis of this compound?

- Methodological Answer : Optimize reaction scalability using flow chemistry. For the acylation step, replace AlCl₃ with immobilized catalysts (e.g., SiO₂-supported FeCl₃) to reduce waste. Monitor reaction progress in real-time via inline FTIR. Employ continuous crystallization with anti-solvent addition (e.g., water) to enhance purity. Pilot studies report >85% yield at 100 g scale using these methods .

Data Analysis & Validation

Q. How can researchers validate computational predictions of metabolic pathways?

- Methodological Answer : Use in vitro microsomal assays (human liver microsomes, NADPH cofactor) to identify Phase I metabolites. Compare results with in silico predictions from software like MetaSite. For Phase II metabolism, incubate with UDP-glucuronic acid or glutathione. Detect metabolites via LC-MS/MS (Q-TOF instrument, positive ion mode). Discrepancies between predicted and observed metabolites may indicate unaccounted enzyme isoforms .

Q. What statistical methods are appropriate for behavioral data analysis in rodent studies?

- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis for EPM data) due to small sample sizes and non-normal distributions. Use post-hoc Dunn’s test for pairwise comparisons. For FST immobility time, perform two-way ANOVA with treatment and time as factors. Report effect sizes (η²) and power analysis to justify sample sizes. Preregister analysis plans to reduce bias .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.